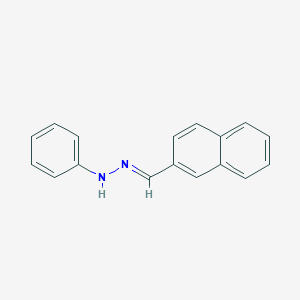
2-Naphthaldehyde phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthaldehyde phenylhydrazone is an organic compound with the molecular formula C17H14N2. It is a derivative of naphthaldehyde and phenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Naphthaldehyde phenylhydrazone is typically synthesized through a condensation reaction between 2-naphthaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, which then undergoes dehydration to form the final hydrazone product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it back to the original aldehyde and phenylhydrazine.
Substitution: It can participate in substitution reactions, particularly at the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 2-naphthaldehyde and phenylhydrazine
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-Naphthaldehyde phenylhydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of sensors, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-naphthaldehyde phenylhydrazone involves its ability to form stable complexes with metal ions. This chelation process enhances its biological activity by increasing the lipophilicity of the central metal atom, allowing it to permeate cell membranes more efficiently. The compound’s antiradical activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthaldehyde phenylhydrazone
- 2-Thiophenecarboxaldehyde phenylhydrazone
- 2-Methylbenzaldehyde phenylhydrazone
- 2-Nitrobenzaldehyde phenylhydrazone
- 2-Pyridinecarboxaldehyde phenylhydrazone
Uniqueness
2-Naphthaldehyde phenylhydrazone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its pronounced antiradical activity make it particularly valuable in various research and industrial applications .
Propiedades
Número CAS |
24091-13-2 |
|---|---|
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
N-[(E)-naphthalen-2-ylmethylideneamino]aniline |
InChI |
InChI=1S/C17H14N2/c1-2-8-17(9-3-1)19-18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13,19H/b18-13+ |
Clave InChI |
UHCIGMLKBAYFFP-QGOAFFKASA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C/C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)NN=CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


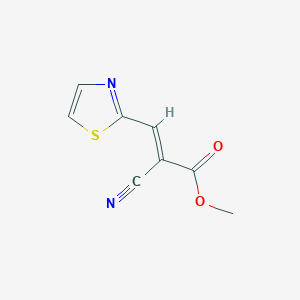
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)


![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
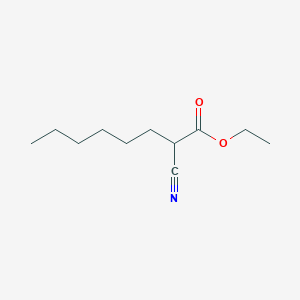



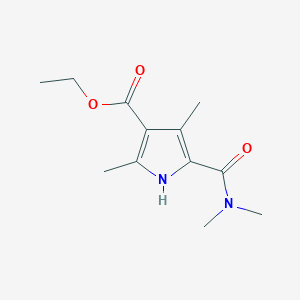
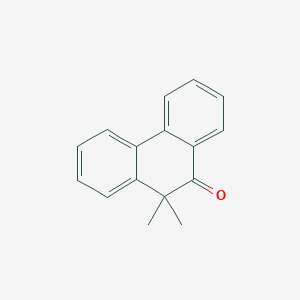

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)

